Hydroxymethylisoxazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazolines are a class of five-membered heterocyclic chemical compounds, containing one atom each of oxygen and nitrogen which are located adjacent to one another . They are structural isomers of the more common oxazolines . Many biologically active products contain derivatives of these heterocyclic compounds .

Synthesis Analysis

2-Isoxazolines are generally produced by the 1,3-dipolar cycloaddition of nitrile oxides with alkenes . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Molecular Structure Analysis

Isoxazole is a heterocyclic compound with a five-membered ring that has oxygen and nitrogen atoms at the 1 and 2 positions, and their partially saturated analogs are known as isoxazoline .

Chemical Reactions Analysis

Isoxazolines are prone to ring-opening and rearrangement reactions due to the relatively weak N-O bond . Oxime-participating cyclization has emerged as an efficient strategy for the construction of isoxazolines .

Physical And Chemical Properties Analysis

Isoxazolines have unique electron-rich aromatic structures . They make potential candidates for ring cleavage because of their weak nitrogen–oxygen bonds and aromatic character .

Applications De Recherche Scientifique

Sure! Here’s a comprehensive analysis of the scientific research applications of Hydroxymethylisoxazoline, focusing on six unique fields:

Pharmaceuticals and Drug Development

Hydroxymethylisoxazoline derivatives have shown significant potential in pharmaceuticals, particularly as antimicrobial and anticancer agents . These compounds exhibit strong activity against various bacterial and fungal strains, making them promising candidates for new antibiotics . Additionally, their ability to inhibit cancer cell proliferation has been explored, with some derivatives demonstrating potent anticancer properties .

Agricultural Chemistry

In agriculture, Hydroxymethylisoxazoline compounds are investigated for their pesticidal and herbicidal properties . These compounds can effectively control a wide range of pests and weeds, contributing to increased crop yields and reduced reliance on traditional chemical pesticides . Their selective toxicity towards pests while being safe for crops makes them valuable in sustainable agriculture practices.

Material Science

Hydroxymethylisoxazoline derivatives are utilized in the development of advanced materials . Their unique chemical structure allows them to act as building blocks for polymers and other materials with desirable properties such as high thermal stability and mechanical strength . These materials find applications in various industries, including electronics, automotive, and aerospace.

Mécanisme D'action

The mechanism of action of isoxazolines can vary depending on the specific compound and its biological target. For example, Oxymetazoline, an isoxazoline derivative, is an alpha-1A adrenoceptor agonist used to treat nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea .

Safety and Hazards

Orientations Futures

Isoxazole and isoxazoline are the most popular heterocyclic compounds for developing novel drug candidates . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Propriétés

IUPAC Name |

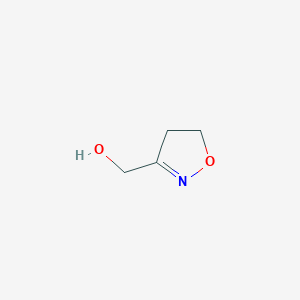

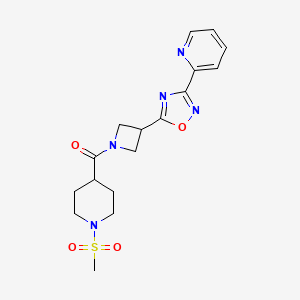

4,5-dihydro-1,2-oxazol-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-4-1-2-7-5-4/h6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXHZONWMAQUJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxymethylisoxazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)

![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)

![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)

![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)

![methyl 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate](/img/structure/B2666166.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)

![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride](/img/no-structure.png)

![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)